molecular formula C27H22N4 B2504148 2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305332-74-5

2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2504148
CAS No.: 305332-74-5
M. Wt: 402.501
InChI Key: KROBHDKNWVCARS-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-1-[(4-methylphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H22N4 and its molecular weight is 402.501. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Fluorescent Properties

A key compound in the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, closely related to the chemical of interest, has been prepared and studied for its fluorescent properties. This research aimed at evaluating some of these compounds as fluorescent whitening agents for polyester fibers, indicating their potential utility in material science and textile engineering (Rangnekar & Rajadhyaksha, 1986).

Antimicrobial Activity

Research into the benzimidazole condensed ring systems, which share a structural similarity with the compound , has yielded derivatives with anticipated antimicrobial activity. This work highlights the synthesis and evaluation of substituted 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and their potential as antimicrobial agents, underscoring their significance in medicinal chemistry and drug development (Badawey & Gohar, 1992).

Antiproliferative Activities

The synthesis and biological evaluation of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives have demonstrated significant antiproliferative activity, particularly against cancer cell lines. One derivative, in particular, showed the ability to disrupt the cell cycle and induce apoptosis, which is crucial for the development of new anticancer therapies (Sarhan et al., 2010).

Corrosion Inhibition

Further extending the applications of benzimidazole derivatives, some studies have focused on their role as corrosion inhibitors. For example, certain heterocyclic derivatives have been evaluated for their adsorption properties and effectiveness in inhibiting corrosion on C-steel surfaces in acidic environments. This research contributes to the field of materials science, offering insights into the development of more durable and corrosion-resistant materials (Abdel Hameed et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications, given the wide range of activities exhibited by benzimidazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable information for its potential uses in various fields.

Mechanism of Action

Properties

IUPAC Name

2-benzyl-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4/c1-18-12-14-21(15-13-18)29-26-22(16-20-8-4-3-5-9-20)19(2)23(17-28)27-30-24-10-6-7-11-25(24)31(26)27/h3-15,29H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KROBHDKNWVCARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C(=C(C3=NC4=CC=CC=C4N23)C#N)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.